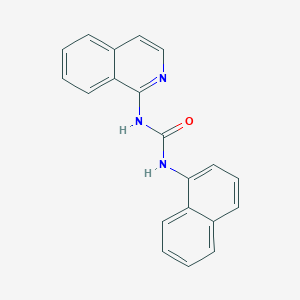

N-(1-isoquinolinyl)-N'-(1-naphthyl)urea

Description

Structure

3D Structure

Properties

Molecular Formula |

C20H15N3O |

|---|---|

Molecular Weight |

313.4g/mol |

IUPAC Name |

1-isoquinolin-1-yl-3-naphthalen-1-ylurea |

InChI |

InChI=1S/C20H15N3O/c24-20(22-18-11-5-8-14-6-1-3-9-16(14)18)23-19-17-10-4-2-7-15(17)12-13-21-19/h1-13H,(H2,21,22,23,24) |

InChI Key |

RTWLWXYTEDEXEG-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C=CC=C2NC(=O)NC3=NC=CC4=CC=CC=C43 |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2NC(=O)NC3=NC=CC4=CC=CC=C43 |

Origin of Product |

United States |

Synthetic Methodologies for N 1 Isoquinolinyl N 1 Naphthyl Urea and Its Derivatives

Established Synthetic Pathways for N,N'-Disubstituted Ureas

The formation of the urea (B33335) linkage is a cornerstone of organic synthesis, with several reliable methods having been developed. These can be broadly categorized into nucleophilic addition approaches and other modified procedures that often circumvent the use of hazardous reagents.

The most prevalent and straightforward method for synthesizing unsymmetrical N,N'-disubstituted ureas is the nucleophilic addition of an amine to an isocyanate. nih.govsci-hub.senih.gov This reaction is typically high-yielding and proceeds under mild conditions. The general mechanism involves the attack of the lone pair of electrons on the amine's nitrogen atom to the electrophilic carbon atom of the isocyanate group, followed by proton transfer to form the stable urea derivative.

The reaction can be performed in various organic solvents, and in some cases, under solvent-free conditions assisted by microwave irradiation, which can significantly reduce reaction times and improve yields. sci-hub.se The versatility of this method lies in the wide availability of diverse amine and isocyanate starting materials, allowing for the construction of large libraries of urea compounds. nih.gov

While the amine-isocyanate reaction is common, concerns over the instability and toxicity of isocyanates, which are often synthesized using highly toxic phosgene, have driven the development of alternative synthetic routes. nih.gov

Curtius Rearrangement: This rearrangement involves the thermal decomposition of an acyl azide, derived from a carboxylic acid, to form an isocyanate intermediate. nih.govwikipedia.org This in situ generated isocyanate can then be trapped by an amine to yield the desired unsymmetrical urea. nih.gov The Curtius rearrangement is valued for its tolerance of a wide array of functional groups and its stereochemical retention. nih.govwikipedia.org Modified one-pot procedures have been developed to avoid the isolation of the potentially explosive acyl azide and isocyanate intermediates. acs.orgresearchgate.netorganic-chemistry.org

Palladium-Catalyzed C-N Cross-Coupling: Modern synthetic chemistry has introduced metal-catalyzed methods for urea synthesis. A notable example is the palladium-catalyzed C-N cross-coupling reaction, which can form unsymmetrical N,N'-diaryl ureas from (hetero)aryl halides and ureas. nih.gov This approach allows for the sequential introduction of two different aryl groups onto the urea nitrogen atoms, offering a versatile route to complex structures. nih.gov

Phosgene-Free Carbonyl Sources: To avoid phosgene, other carbonyl sources have been employed. Reagents like diphenyl carbonate (DPC) can react with amines to form carbamate intermediates, which then react with a second amine to produce the urea. researchgate.net Other phosgene substitutes include S,S-dimethyl dithiocarbonate (DMDTC) and carbonyl diimidazole (CDI). researchgate.netorganic-chemistry.org Additionally, methods utilizing carbon dioxide (CO2) or carbon monoxide (CO) as the C1 source have been developed as greener alternatives. researchgate.netorganic-chemistry.org

Hofmann Rearrangement: This reaction involves the treatment of a primary amide with a halogen (e.g., bromine) and a base to generate an isocyanate intermediate, which can then react with an amine. This provides a direct route from amides to unsymmetrical ureas. organic-chemistry.org

Targeted Synthesis of N-(1-isoquinolinyl)-N'-(1-naphthyl)urea

The synthesis of the specific target compound, this compound, would most logically proceed via the nucleophilic addition of 1-aminoisoquinoline to 1-naphthyl isocyanate. This requires the efficient synthesis of both precursor moieties.

Synthesis of 1-Aminoisoquinoline: The 1-aminoisoquinoline precursor is a key building block. Several modern synthetic methods are available for its preparation:

Rhodium-Catalyzed C-H Annulation: Rh(III)-catalyzed reactions, such as the cascade annulation of benzamidines with iodonium ylides or the oxidative coupling of N-substituted benzamidines with alkynes, provide efficient routes to various 1-aminoisoquinoline derivatives. acs.orgacs.orgnih.gov

Cascade Three-Component Reaction: A novel approach involves the reaction of ortho-alkynylbenzaldoximes, 2H-azirines, and an electrophile (like ICl or Br2) to construct the functionalized 1-aminoisoquinoline skeleton. rsc.org

Classical Nucleophilic Substitution: A more traditional route involves the nucleophilic substitution of isoquinoline (B145761) with nitroso anions to yield 1-nitroisoquinoline. Subsequent catalytic hydrogenation of the nitro group affords 1-aminoisoquinoline in good yields. google.com

Synthesis of 1-Naphthyl Isocyanate: The 1-naphthyl isocyanate precursor is commercially available but can also be synthesized through several methods:

Phosgenation: The conventional industrial method involves the reaction of 1-naphthylamine with phosgene or a phosgene equivalent like triphosgene. google.com This method is highly efficient but requires stringent safety precautions due to the extreme toxicity of phosgene.

Non-Phosgene Routes: Greener alternatives include the use of dimethyl carbonate (DMC) or the decomposition of carbamates derived from urea to generate the isocyanate. Another route involves the reaction of 1-naphthylthiourea with a suitable chlorinating agent.

With the precursors in hand, the final step is the coupling reaction. The optimized conditions would involve reacting stoichiometric amounts of 1-aminoisoquinoline and 1-naphthyl isocyanate.

| Parameter | Condition | Rationale |

| Solvent | Anhydrous aprotic solvents (e.g., THF, Dichloromethane, Toluene) | Prevents hydrolysis of the isocyanate and facilitates the reaction. |

| Temperature | Room temperature to gentle heating (e.g., 40-60 °C) | The reaction is often exothermic and proceeds readily at room temperature, but gentle heating can ensure completion. |

| Atmosphere | Inert (e.g., Nitrogen or Argon) | Protects the reaction from atmospheric moisture which could consume the isocyanate. |

| Catalyst | Generally not required | The reaction between an amine and an isocyanate is typically fast and does not require catalysis. |

| Work-up | Filtration or solvent evaporation followed by recrystallization | The product often precipitates from the reaction mixture or can be isolated upon removal of the solvent. Recrystallization from a suitable solvent (e.g., ethanol, acetone) yields the pure product. sci-hub.se |

Based on similar syntheses of N,N'-diaryl ureas, this reaction is expected to be high-yielding, often exceeding 80-90%. sci-hub.se For instance, solvent-free synthesis of diaryl ureas under microwave irradiation has been reported to give yields of 80-95% in a matter of minutes. sci-hub.se

Derivatization Strategies for this compound Analogs

Creating analogs of the title compound is crucial for structure-activity relationship (SAR) studies in drug discovery. nih.gov Derivatization can be achieved by modifying either the isoquinoline or the naphthyl moiety.

Modification of Precursors: The most straightforward strategy is to use substituted precursors in the main synthetic reaction.

Substituted 1-Aminoisoquinolines: The synthetic methods for 1-aminoisoquinoline, particularly the Rh(III)-catalyzed reactions, are tolerant of a wide range of functional groups on the starting benzamidine, allowing for the introduction of substituents on the benzene (B151609) ring portion of the isoquinoline core. acs.orgacs.org

Substituted 1-Naphthyl Isocyanates: A variety of substituted 1-naphthylamines can be converted to their corresponding isocyanates. These substitutions can modulate the electronic and steric properties of the final urea analog.

Post-Synthesis Modification: While less common for the core urea structure, functional groups on the aromatic rings could be modified after the urea formation, provided the reaction conditions are compatible with the urea linkage.

Alternative Coupling Strategies: The use of palladium-catalyzed cross-coupling reactions offers a modular approach to derivatization. nih.gov For example, one could start with 1-aminoisoquinoline, convert it to a mono-substituted urea, and then couple a variety of substituted aryl halides to the other nitrogen atom to generate a diverse library of analogs. This method provides great flexibility in the final structure. nih.gov

Substituent Variation on Isoquinoline Ring

The introduction of substituents onto the isoquinoline ring is a key strategy for modulating the properties of this compound derivatives. A variety of synthetic methods can be employed to achieve this, primarily by utilizing appropriately substituted isoquinoline precursors.

One versatile approach involves the synthesis of substituted isoquinolines from lithiated o-tolualdehyde tert-butylimines, which can condense with nitriles. This method allows for the in-situ trapping of intermediates with various electrophiles, leading to a diverse range of highly substituted isoquinolines that would be otherwise difficult to access. nih.gov Further diversification can be achieved by modifying the reaction work-up conditions. nih.gov For instance, selective preparation of 4-chloroisoquinolines or 1-tert-butylamino isoquinolines can be accomplished by altering the conditions for trapping with hexachloroethane. nih.gov

Another powerful set of reactions for synthesizing isoquinoline derivatives includes the Bischler–Napieralski reaction, the Pictet–Gams reaction, and the Pictet–Spengler reaction. wikipedia.org The Bischler–Napieralski reaction, for example, involves the cyclodehydration of an acylated β-phenylethylamine using a Lewis acid, followed by dehydrogenation to yield a 1-substituted isoquinoline. wikipedia.org The choice of the starting β-phenylethylamine allows for the introduction of various substituents onto the benzene portion of the isoquinoline ring.

More contemporary, environmentally friendly methods are also being developed. These include metal-catalyzed microwave-assisted synthesis, which offers a flexible protocol with a broad substrate scope for producing 4-substituted isoquinolines. nih.gov Photocatalytic and photo-induced strategies under mild, metal- and oxidant-free conditions provide another green alternative for synthesizing complex isoquinoline derivatives. nih.gov

The following table illustrates the types of substitutions that can be achieved on the isoquinoline ring using various synthetic precursors.

| Precursor Type | Reagents and Conditions | Resulting Substitution Pattern on Isoquinoline |

| Lithiated o-tolualdehyde tert-butylimines | Nitriles, Electrophiles (e.g., hexachloroethane) | Highly substituted isoquinolines, including 4-chloro and 1-tert-butylamino derivatives |

| Acylated β-phenylethylamines | Lewis acids (e.g., POCl₃, P₂O₅), Palladium | 1-substituted isoquinolines |

| Benzaldehyde and aminoacetoaldehyde diethyl acetal | Acid medium | Unsubstituted or substituted isoquinolines depending on the starting benzaldehyde |

| N-propargyl oxazolidines | Pd(PPh₃)₄, HCOONa, DMF/H₂O, Microwave | 4-substituted isoquinolines |

Substituent Variation on Naphthyl Ring

Modification of the naphthyl ring in this compound derivatives is typically achieved by starting with a pre-functionalized 1-naphthylamine. The synthesis of a wide range of substituted naphthalenes can be accomplished through various organic reactions.

A notable method involves the transmutation of isoquinolines into naphthalene (B1677914) derivatives. This reaction utilizes a phosphonium (B103445) ylide as a carbon source, leading to a variety of substituted naphthalenes through the formation of a triene intermediate, followed by 6π-electrocyclization and elimination. nih.gov This strategy is particularly useful for creating isotopically labeled naphthalenes. nih.gov

The following table provides examples of substituent variations on the naphthyl ring that can be achieved through different synthetic routes, which would then be incorporated into the final urea derivative.

| Starting Material | Reagents and Conditions | Resulting Substituent on Naphthyl Ring |

| Substituted Isoquinolines | Phosphonium ylide | Various substituted naphthalenes |

| 1,1'-Biaryl-2,6-diols | Silylation agents, Chiral catalysts | Silyl ether groups |

| Monoprotected 1,1′-binaphthyl-2,2′-diamines | Dihydrosilanes, Cu-H catalyst, Chiral ligand | Silyl groups on the amino function |

Modification of the Urea Linkage

The urea linkage itself can be modified to introduce different properties to the molecule. The synthesis of ureas typically proceeds through an isocyanate intermediate. nih.gov The reaction of an amine with phosgene or a phosgene equivalent is a traditional method for generating these intermediates. nih.gov For unsymmetrical ureas like this compound, 1-aminoisoquinoline could be reacted with a phosgene equivalent to form 1-isoquinolinyl isocyanate, which would then be reacted with 1-naphthylamine.

Safer and more modern alternatives to phosgene include N,N'-carbonyldiimidazole (CDI), which is a crystalline solid that does not produce chlorinated byproducts. nih.gov Other methods to generate the isocyanate intermediate in situ include the Hofmann, Curtius, and Lossen rearrangements of primary amides, acyl azides, and hydroxamic acids, respectively. nih.gov A direct and convenient reaction of primary amides with phenyliodine diacetate in the presence of an ammonia source can also provide N-substituted ureas via an in situ generated isocyanate. organic-chemistry.org

Furthermore, the urea nitrogen atoms can be substituted. For instance, N-alkylation can be achieved, as demonstrated by the synthesis of N-methyl-N-1-naphthyl urea. nih.gov This type of modification can disrupt the planarity of the molecule and alter its physical properties, such as solubility. nih.gov

The following table summarizes various approaches to modify the urea linkage.

| Method | Key Reagents | Description of Modification |

| Isocyanate-based synthesis | Phosgene, N,N'-Carbonyldiimidazole (CDI) | Formation of the core urea structure by reacting an isocyanate with an amine. |

| Hofmann Rearrangement | Primary amide, Phenyliodine diacetate | In situ generation of an isocyanate from an amide for subsequent reaction. organic-chemistry.org |

| N-Alkylation | Alkylating agent (e.g., methyl iodide) after urea formation | Introduction of an alkyl group on one of the urea nitrogens. |

| Thiourea (B124793) formation | Thiophosgene or equivalents | Replacement of the carbonyl oxygen with a sulfur atom to form a thiourea. |

Molecular Structure and Conformational Analysis of N 1 Isoquinolinyl N 1 Naphthyl Urea

Experimental Determination of Molecular Geometry

Experimental techniques are indispensable for elucidating the three-dimensional structure of molecules in both the solid and solution states.

X-ray crystallography provides precise information about the atomic arrangement in a crystalline solid. While a crystal structure for N-(1-isoquinolinyl)-N'-(1-naphthyl)urea has not been reported, analysis of analogous N,N'-diaryl ureas in the Cambridge Structural Database (CSD) reveals characteristic structural features.

The central urea (B33335) moiety is generally planar due to the delocalization of nitrogen lone pairs into the carbonyl group, giving the C-N bonds partial double bond character. nih.gov Data from the crystal structure of N,N'-diethyl-N,N'-diphenylurea shows that the nitrogen atoms can adopt a geometry intermediate between trigonal and tetrahedral, with a nonplanar distortion of the amide groups of about 30 degrees. nih.gov The C-N bond lengths in the amide are typically around 1.37 Å. nih.gov

In the solid state, N,N'-disubstituted ureas often exhibit a trans,trans conformation, where the substituents on both nitrogen atoms are on the opposite side of the C=O bond. This arrangement is often stabilized by intermolecular hydrogen bonding, where the N-H groups of one molecule interact with the carbonyl oxygen of a neighboring molecule, forming characteristic tape or sheet structures.

Table 1: Typical Bond Lengths and Angles in N,N'-Disubstituted Urea Derivatives

| Parameter | Typical Value |

| C=O Bond Length | ~1.25 Å |

| C-N Bond Length | ~1.37 Å |

| N-C(aryl) Bond Length | ~1.43 Å |

| O=C-N Angle | ~122° |

| N-C-N Angle | ~116° |

| C-N-C(aryl) Angle | ~125° |

Note: These are representative values from related diaryl urea structures and may vary for the title compound.

In solution, the conformation of this compound can be investigated using spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

NMR Spectroscopy: Variable temperature NMR studies are particularly powerful for probing conformational dynamics. nih.gov The chemical shifts of the N-H protons can provide insights into their involvement in intra- or intermolecular hydrogen bonding. The Nuclear Overhauser Effect (NOE) can be used to determine the proximity of different protons, helping to distinguish between different rotational isomers (rotamers). For instance, in related N,N'-diaryl ureas, NMR has been used to determine the rate of rotation around the Ar-N bonds and to identify the preferred orientation of the aryl rings relative to each other. nih.gov

IR Spectroscopy: The position of the C=O (amide I) and N-H stretching bands in the IR spectrum is sensitive to the hydrogen-bonding environment. A lower frequency for the C=O stretch typically indicates its participation in hydrogen bonding. Similarly, shifts in the N-H stretching frequency can differentiate between free N-H groups and those involved in hydrogen bonds.

Theoretical Investigations of Conformations

Computational chemistry provides a powerful tool to complement experimental findings and to predict the stable conformations of molecules.

The conformation of this compound is defined by the torsional angles around the C-N bonds. These include the O=C-N-C(aryl) and C-N-C-C angles within the aromatic systems. In many N,N'-diaryl ureas, the aryl rings are significantly twisted out of the plane of the urea unit to minimize steric hindrance. Theoretical calculations on various N,N'-diaryl-N,N'-dimethyl ureas have identified several stable conformers with different torsional arrangements. nih.gov The interplay of steric repulsion between the bulky substituents and electronic effects, such as π-stacking, determines the most stable conformation.

For N,N'-disubstituted ureas, two primary conformations around the central urea core are generally considered: trans,trans and cis,trans. The cis,cis conformation is typically sterically disfavored.

trans,trans isomer: The aryl groups are on opposite sides of the C=O bond. This conformation is often observed in the solid state and is conducive to forming strong intermolecular hydrogen bonds. nih.gov

cis,trans isomer: One aryl group is on the same side as the carbonyl oxygen, while the other is on the opposite side. This conformation can be stabilized by intramolecular hydrogen bonding, especially if a suitable hydrogen bond acceptor is present on one of the aryl substituents. nih.gov

For this compound, with its bulky substituents, the trans,trans conformation is expected to be a stable arrangement, particularly in the solid state. However, the possibility of a stable cis,trans conformer in solution, potentially stabilized by an intramolecular hydrogen bond, cannot be ruled out.

Influence of Substituents on Molecular Conformation

The conformational landscape of N,N'-diaryl ureas is significantly influenced by the nature and position of substituents on the aryl rings. In the case of this compound, both the isoquinoline (B145761) and naphthalene (B1677914) moieties are bulky aromatic systems that impose considerable steric hindrance, playing a crucial role in determining the molecule's three-dimensional arrangement.

Generally, N,N'-diphenylureas tend to adopt a trans,trans conformation in both solution and the solid state. However, the introduction of bulky substituents, such as the isoquinolinyl and naphthyl groups, can lead to deviations from this preferred conformation. Steric clashes between the hydrogens on the aromatic rings and the urea's N-H or C=O groups can force the aryl rings to twist out of the plane of the urea bridge. This disruption of planarity is a common strategy in medicinal chemistry to modulate the biological activity of urea derivatives. nih.gov For instance, the presence of a methyl group on the urea nitrogen in N-methyl-N-1-naphthyl urea leads to a disruption of planar conformations due to steric hindrance with the quinoline (B57606) ring. nih.gov

The table below presents hypothetical but plausible data for the key dihedral angles in this compound, based on known structures of sterically hindered diaryl ureas.

| Dihedral Angle | Description | Plausible Value (°) |

| C(aryl)-N-C(O)-N | Rotation around the N-C(aryl) bond of the isoquinoline ring | 30 - 60 |

| C(aryl)-N-C(O)-N | Rotation around the N-C(aryl) bond of the naphthalene ring | 30 - 60 |

| N-C-N-H | Torsion angle involving the urea nitrogens and carbonyl carbon | ~180 (trans) |

Note: These values are estimations based on related structures and are intended for illustrative purposes.

Hybridization and Electronic Structure of Urea Nitrogen Atoms

The hybridization and electronic structure of the nitrogen atoms in the urea moiety are central to its chemical properties and conformational behavior. The urea functional group exhibits resonance, with delocalization of the lone pair of electrons from the nitrogen atoms to the carbonyl group. This can be represented by three main resonance structures. nih.gov

This electron delocalization has a direct impact on the geometry and hybridization of the urea nitrogens. While a simple Lewis structure might suggest sp³ hybridization for the nitrogen atoms, the participation of the lone pairs in resonance imparts a significant degree of sp² character. quora.com Consequently, the geometry around the nitrogen atoms in ureas is typically intermediate between trigonal planar (characteristic of sp² hybridization) and tetrahedral (characteristic of sp³ hybridization). nih.gov

X-ray crystallographic studies of related compounds, such as N,N'-diphenyl-N,N'-diethylurea, have shown that the two urea nitrogens adopt a geometry that is between trigonal and tetrahedral. nih.gov The amide groups in this molecule displayed a nonplanar distortion of approximately 30 degrees, with C-N bond lengths of 1.37 Å, which is shorter than a typical C-N single bond, indicating partial double bond character. nih.gov

For this compound, it is expected that the nitrogen atoms will also exhibit this intermediate hybridization. The electron-withdrawing nature of the aromatic rings can further influence the degree of delocalization and the planarity of the nitrogen centers.

The table below summarizes the key electronic and geometric features of the urea nitrogen atoms in a typical N,N'-diaryl urea, which are expected to be applicable to this compound.

| Property | Description | Expected Characteristic |

| Hybridization | Orbital mixing of the nitrogen atoms | Intermediate between sp² and sp³ |

| Geometry | Arrangement of atoms around nitrogen | Trigonal pyramidal (distorted from planar) |

| N-C(O) Bond Order | Character of the bond between nitrogen and the carbonyl carbon | Greater than 1 (partial double bond character) |

| Electron Delocalization | Distribution of nitrogen lone pair electrons | Delocalized into the C=O π system |

Computational Chemistry and Molecular Modeling Studies of N 1 Isoquinolinyl N 1 Naphthyl Urea

Quantum Chemical Methods

Quantum chemical methods are employed to solve the Schrödinger equation for a given molecular system, providing detailed information about its electronic structure and energy. These calculations are foundational for predicting molecular geometry, reactivity, and spectroscopic properties.

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. It is used to determine the most stable three-dimensional arrangement of atoms (optimized geometry) by finding the minimum energy state on the potential energy surface. For N-(1-isoquinolinyl)-N'-(1-naphthyl)urea, DFT calculations, often using a functional like B3LYP with a basis set such as 6-311G(d,p), would establish the preferred conformation, including the relative orientations of the isoquinoline (B145761) and naphthalene (B1677914) rings with respect to the central urea (B33335) bridge. metu.edu.trhacettepe.edu.tr Studies on similar N-alkyl-N'-aryl ureas show that the conformational preferences are highly sensitive to substitution patterns, which significantly impacts their biological activity. nih.gov

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, acting as an electron donor, and the LUMO, an electron acceptor, are key to understanding a molecule's stability and reactivity. metu.edu.tr The energy difference between these orbitals, the HOMO-LUMO gap (ΔE), is a critical indicator of chemical stability; a larger gap implies higher stability and lower reactivity. For this compound, the HOMO is expected to be distributed across the electron-rich aromatic systems, while the LUMO would also be located on these rings. Analysis of isoquinolinedione-urea hybrids has shown that these parameters provide insight into the structural properties and stability of the compounds. metu.edu.trhacettepe.edu.tr

Table 1: Hypothetical Frontier Molecular Orbital Data for this compound This table presents hypothetical, representative values based on studies of analogous compounds to illustrate the expected results from a DFT calculation.

| Parameter | Energy (eV) |

| HOMO Energy | -6.25 |

| LUMO Energy | -1.98 |

| HOMO-LUMO Gap (ΔE) | 4.27 |

Density Functional Theory (DFT) Calculations for Optimized Geometries and Electronic Properties

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution on a molecule's surface. It is used to predict how a molecule will interact with other charged species, identifying sites for electrophilic and nucleophilic attack. metu.edu.tr An MEP map of this compound would show:

Negative potential (red/yellow): Regions of high electron density, primarily around the urea oxygen atom and the nitrogen atom of the isoquinoline ring. These are the primary sites for hydrogen bond acceptance.

Positive potential (blue): Regions of low electron density, concentrated on the N-H protons of the urea bridge. These sites are strong hydrogen bond donors.

Neutral potential (green): The carbon-hydrogen frameworks of the naphthyl and isoquinoline rings, representing areas of nonpolar character.

This detailed map helps explain the molecule's interaction patterns, crucial for its role in biological systems. hacettepe.edu.tr

Noncovalent Interaction (NCI) analysis is a computational technique used to visualize and characterize weak interactions within and between molecules. These interactions, such as hydrogen bonds, van der Waals forces, and π-π stacking, are critical for molecular recognition and crystal packing. nih.gov For a single molecule of this compound, an NCI plot would likely reveal intramolecular hydrogen bonding between one of the urea N-H groups and the isoquinoline nitrogen atom, which would stabilize a specific planar conformation. It would also show van der Waals interactions between the bulky aromatic rings. In protein-ligand complexes, studies of diaryl ureas show that π-π stacking and CH-π interactions are central to molecular recognition. nih.gov

Table 2: Hypothetical Hirshfeld Surface Interaction Contributions for this compound Crystal This table presents hypothetical, representative values based on studies of analogous compounds to illustrate the expected results from Hirshfeld analysis.

| Interaction Type | Contribution (%) |

| H···H | 45.5 |

| O···H / H···O | 25.0 |

| C···H / H···C | 18.5 |

| N···H / H···N | 6.0 |

| C···C (π-π stacking) | 3.5 |

| Other | 1.5 |

Ab Initio Calculations for Electronic Structure Refinement

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely on first principles without using experimental data or empirical parameters. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory can provide highly accurate "benchmark" energies and electronic properties. nih.gov For this compound, ab initio calculations could be used to refine the geometries and interaction energies obtained from DFT, providing a higher level of confidence in the computed conformational preferences and electronic structure.

Molecular Mechanics and Molecular Dynamics Simulations

Molecular mechanics and molecular dynamics (MD) simulations are powerful computational tools that provide insight into the behavior of molecules at an atomic level. For this compound, these simulations are crucial for understanding its structural flexibility, interactions with its environment, and thermodynamic profile.

Force Field Parameterization for Urea Systems

A force field is a collection of equations and associated constants that describe the potential energy of a system of particles, forming the foundation of molecular mechanics and MD simulations. For novel or complex molecules like this compound, standard force fields may not have accurate parameters. Therefore, specific parameterization is often required.

The process involves developing parameters for bonded (bond lengths, angles, dihedrals) and non-bonded (van der Waals, electrostatic) interactions. For urea and its derivatives, several general-purpose force fields are commonly used as a starting point, including GAFF (General Amber Force Field) and OPLS (Optimized Potentials for Liquid Simulations).

GAFF: Designed to be compatible with the Amber force fields for biomolecules, GAFF is suitable for drug-like organic molecules. The Antechamber tool is often used to generate initial parameters, with charges typically calculated using methods like AM1-BCC.

OPLS: This series of force fields focuses on accurately reproducing the properties of liquid-phase organic molecules. For urea systems, specific OPLS versions have been developed to improve accuracy.

Parameterization involves fitting these parameters to high-level quantum mechanics (QM) calculations or experimental data to ensure the force field can accurately replicate the molecule's structure and energetics. For a molecule containing both isoquinoline and naphthyl rings linked by a urea bridge, careful parameterization of the dihedral angles governing the rotation around the C-N bonds is especially critical for accurately capturing its conformational landscape.

| Force Field | Typical Application | Parameter Generation Notes |

|---|---|---|

| GAFF (General Amber Force Field) | Organic and drug-like molecules | Often used with Antechamber and AM1-BCC charges. |

| OPLS (Optimized Potentials for Liquid Simulations) | Liquid-phase organic systems | Specific versions exist for urea (OPLS-Urea) to enhance performance. |

Conformational Dynamics in Solution and Solid State

This compound possesses significant conformational flexibility due to the rotatable bonds of the urea linker and the attachments to the aromatic ring systems. Molecular dynamics simulations can track the time evolution of the molecule's conformation, revealing its preferred shapes and dynamic behavior in different phases.

In the solid state , the molecule's conformation is constrained by crystal packing forces. X-ray crystallography can determine this single, low-energy conformation. MD simulations of the crystal lattice can explore vibrational motions and the stability of the crystal structure at different temperatures.

In solution , the molecule is free to explore a wider range of conformations. MD simulations show that the energetic stability of different conformers can be significantly influenced by the solvent. For instance, studies on related urea derivatives show that hydration plays a crucial role in determining conformational stability, sometimes favoring a conformer in solution that is less stable in the gas phase. The simulations can reveal the equilibrium between different rotational isomers (rotamers) and the energy barriers for converting between them. This dynamic behavior is critical as the molecule's 3D shape influences its interactions with other molecules.

Prediction of Thermodynamic Properties

MD simulations can be used to calculate key thermodynamic properties that characterize the stability and energetics of this compound. By sampling a vast number of molecular configurations from a simulation trajectory, macroscopic thermodynamic averages can be derived.

Key predictable properties include:

Enthalpy of Formation and Sublimation: For crystalline urea, MD simulations have been used to compute cohesive energies, which show good agreement with experimental sublimation enthalpies. This provides a measure of the intermolecular forces holding the crystal together.

Free Energy of Solvation: This property quantifies the thermodynamic cost or gain of transferring a molecule from a vacuum to a solvent. It is crucial for understanding solubility and partitioning behavior.

Heat Capacity: This property describes how much heat is required to raise the temperature of the system and can be calculated from fluctuations in the total energy during a simulation.

These predicted properties are valuable for understanding the physicochemical behavior of the compound without the need for extensive experimental measurements.

Structure-Property Relationship Modeling

Structure-property relationship modeling aims to build mathematical models that connect a molecule's structural features to its physical, chemical, or biological properties.

Structure Activity Relationship Sar Studies of N 1 Isoquinolinyl N 1 Naphthyl Urea and Its Analogs

Design Principles for Modulating Functionality via Structural Modifications

The design of N,N'-diarylurea derivatives is often guided by their intended biological target, frequently kinases, where the urea (B33335) moiety plays a pivotal role. The core principle revolves around the urea linker's ability to form critical hydrogen bonds with the protein's hinge region, particularly with a conserved glutamic acid residue in the DFG motif of many kinases. mdpi.comresearchgate.net The two aryl groups, in this case, isoquinoline (B145761) and naphthalene (B1677914), extend into adjacent hydrophobic pockets, and modifications to these rings are crucial for modulating potency, selectivity, and pharmacokinetic properties. mdpi.comresearchgate.net

Key design strategies include:

Enhancing Target Affinity: Introducing substituents on the aromatic rings that can form additional favorable interactions (e.g., hydrogen bonds, van der Waals forces) with the target protein. mdpi.com

Modulating Physicochemical Properties: Altering properties like solubility and lipophilicity through the addition of polar or non-polar functional groups to improve bioavailability. nih.govnih.gov A positive correlation has been observed between lipophilicity (LogP) and the cytotoxicity of some urea derivatives, suggesting that the ability to penetrate cell membranes is as important as target binding. nih.gov

Improving Selectivity: Fine-tuning the substitution pattern on the aryl rings to favor binding to the desired target over off-targets, thereby reducing potential side effects. mdpi.com For instance, N,N'-diarylureas are often designed with different aromatic or heterocyclic rings on one side and various electron-donating or withdrawing groups on the other. nih.gov

Conformational Control: Introducing steric bulk or groups that can form intramolecular hydrogen bonds to lock the molecule into a bioactive conformation. nih.gov

The development of numerous anticancer agents has been based on the diaryl urea scaffold, with sorafenib (B1663141) being a prime example. nih.govrsc.org The success of such compounds has spurred the synthesis of a wide array of analogs to discover new and more potent therapeutic agents. researchgate.netrsc.org

Impact of Isoquinoline Moiety Modifications on Compound Behavior

The isoquinoline ring is a common feature in many biologically active compounds, and its modification in N,N'-diarylureas has profound effects on their activity. researchgate.netmdpi.comnih.gov Studies on isoquinoline and the closely related quinoline (B57606) urea analogs have provided valuable SAR insights.

For instance, in a series of N-phenyl-N'-isoquinolin-1-ylurea derivatives designed as adenosine (B11128) A₃ receptor antagonists, substitutions on the isoquinoline ring were critical for affinity. nih.gov It was found that introducing a phenyl or heteroaryl substituent at the 3-position of the isoquinoline ring enhanced affinity compared to unsubstituted or aliphatic derivatives. nih.gov

In other studies focusing on anticancer activity, modifications to the quinoline ring, a structural isomer of isoquinoline, have shown that:

The presence of 6,7-dimethoxy groups on the quinoline ring resulted in better activity than the corresponding 6,7-dihydroxy substituted compounds. mdpi.comnih.gov

An oxygen atom linker between the quinoline and the diarylurea was found to be more favorable than other atomic linkers. mdpi.comnih.gov

The following table summarizes the impact of various substitutions on the isoquinoline/quinoline moiety on the biological activity of diaryl urea derivatives.

| Base Scaffold | Modification on Isoquinoline/Quinoline Moiety | Resulting Change in Biological Activity | Reference Compound/IC₅₀/Kᵢ |

| N-phenyl-N'-isoquinolin-1-ylurea | 3-Phenyl substitution | Increased adenosine A₃ receptor affinity | Kᵢ = 4 nM for an optimized analog |

| Diaryl urea | 6,7-Dimethoxy quinoline | Better anticancer activity than 6,7-dihydroxy analog | - |

| Diaryl urea | Oxygen linker at C4 of quinoline | Improved anticancer activity | - |

| Isoquinoline-5-yl thiourea (B124793) | Phenyl group on other end | Tyrosinase inhibition | Kᵢ = 119.22 µM for 1-(4-chlorophenyl)-3-(isoquinolin-5-yl)thiourea |

This table is a representative summary; direct comparison of IC₅₀/Kᵢ values across different studies and assays should be made with caution.

Impact of Naphthyl Moiety Modifications on Compound Behavior

The naphthyl group in N-(1-isoquinolinyl)-N'-(1-naphthyl)urea typically occupies a hydrophobic pocket in the target protein. mdpi.com Modifications to this moiety can influence binding affinity and selectivity. While specific SAR studies on this compound are not extensively detailed in the public domain, general principles from related diaryl ureas can be applied.

In the design of p38 kinase inhibitors, the naphthalene ring was identified as a key hydrophobic scaffold. mdpi.com However, to improve properties like selectivity and reduce potential hepatotoxicity, it was sometimes replaced with other aromatic hydrophobic groups like phenyl or benzyl (B1604629) moieties. mdpi.com This suggests that while the hydrophobicity of the naphthyl group is important, its specific structure is amenable to modification.

The position of substitution on the naphthyl ring is also critical. For example, in a series of N,N'-disubstituted ureas, the nature and position of substituents on the aryl group significantly impacted activity. nih.gov Electron-withdrawing or electron-donating groups can alter the electronic properties of the ring and its interaction with the target.

| Base Scaffold | Modification on Naphthyl/Aryl Moiety | General Impact on Biological Activity |

| Diaryl urea | Replacement of naphthalene with other hydrophobic groups (e.g., phenyl) | Can modulate selectivity and reduce toxicity |

| N,N'-diarylurea | Introduction of electron-withdrawing groups | Often enhances kinase inhibitory activity |

| N,N'-diarylurea | Introduction of electron-donating groups (e.g., methyl, methoxy) at the 2-position of a phenyl ring | Can increase affinity for certain receptors like adenosine A₃ |

This table illustrates general principles derived from related compound series.

Role of Urea Linker Modifications in SAR

The urea linker is arguably the most critical component of the diaryl urea pharmacophore. Its primary role is to act as a rigid scaffold that correctly orients the two aryl substituents and to serve as both a hydrogen bond donor (the N-H groups) and acceptor (the carbonyl oxygen). mdpi.comresearchgate.net These hydrogen bonds are often crucial for anchoring the molecule to its biological target. mdpi.comnih.gov

Modifications to the urea linker itself are less common than modifications to the aryl groups, as altering the linker can disrupt its essential hydrogen bonding capabilities. However, some strategies have been explored:

Introduction of Rigidity: Replacing the flexible urea linker with more rigid structures like vinyl, ethynyl, or phenyl groups has been shown to yield compounds with significant inhibitory activity against various cancer cell lines. researchgate.net

Thiourea Analogs: Replacing the urea oxygen with a sulfur atom to form a thiourea can alter the hydrogen bonding properties and electronic character of the linker. In some cases, thiourea derivatives have shown higher inhibitory activity than their urea counterparts. nih.gov

Conformational Pinning: N-methylation of the urea nitrogens can shift the conformational preference from a trans,trans to a cis,cis conformation, which can impact biological activity. nih.gov

A study on diaryl urea derivatives revealed that the diarylurea bond was more favorable for anti-proliferative activity than an amide bond in the same position. nih.gov This highlights the specific importance of the urea structure for activity.

General SAR Principles Applied to N,N'-Disubstituted Ureas

The SAR of N,N'-disubstituted ureas is a well-studied area, with several general principles emerging from research into kinase inhibitors and other biologically active molecules. rsc.orgnih.govmdpi.com

Aromatic System: At least one of the substituents on the urea nitrogen is typically an aromatic or heteroaromatic ring to facilitate π-π stacking and hydrophobic interactions within the target protein. mdpi.com

Substitution Pattern on Aryl Rings: The nature and position of substituents on the aryl rings are critical determinants of activity and selectivity.

Electron-withdrawing groups (e.g., halogens, trifluoromethyl) on one of the aryl rings often enhance activity, particularly in kinase inhibitors. nih.gov In some series, a chlorine atom at the ortho-position of the urea group was found to be optimal for high inhibitory potency. nih.gov

Electron-donating groups (e.g., methoxy (B1213986), methyl) can also be beneficial, depending on the specific target. For example, substitution at the 2-position of a phenyl ring with a methyl or methoxy group increased human adenosine A₃ receptor affinity. nih.gov

Hydrogen Bonding: The urea moiety's ability to form two or three hydrogen bonds with the target protein is a cornerstone of its activity. researchgate.net Docking studies consistently show the urea linker engaging in key hydrogen bonding interactions. nih.gov

Lipophilicity and Solubility: A balance must be struck between the lipophilicity required for cell membrane penetration and target engagement, and the aqueous solubility needed for favorable pharmacokinetics. nih.govnih.gov The introduction of hydrophilic side chains, such as methylpiperazine, has been shown to enhance the inhibitory activity in some cases. nih.gov

Conformation: N,N'-diphenylureas generally adopt a trans,trans conformation in solution and in the solid state, which is often the bioactive conformation. nih.gov Disrupting this conformation, for example, by introducing bulky ortho substituents on the aryl rings, can affect activity. nih.gov

These principles provide a rational framework for the design and optimization of novel N,N'-disubstituted urea derivatives, including analogs of this compound, for various therapeutic applications.

Research Applications Excluding Clinical/biological Effects

Chemosensor Development based on Urea (B33335) Derivatives

The development of chemosensors using urea derivatives is a burgeoning field of research. These sensors are designed to detect specific ions or molecules through observable changes in their physical or chemical properties. rsc.orgresearchgate.net The urea functional group is particularly effective for this purpose due to its ability to form strong and directional hydrogen bonds. bsb-muenchen.de

The design of chemosensors based on urea derivatives, including N-(1-isoquinolinyl)-N'-(1-naphthyl)urea, revolves around the principle of molecular recognition. This involves creating a binding site that is complementary in size, shape, and electronic properties to the target analyte. The urea group itself provides two hydrogen bond donors (N-H groups) and one hydrogen bond acceptor (C=O group), making it an excellent binding motif, particularly for anions. bsb-muenchen.deacs.org

The binding of an analyte to a urea-based chemosensor triggers a detectable response. For this compound, which contains fluorogenic isoquinoline (B145761) and naphthalene (B1677914) units, the most common response mechanism is a change in its optical properties. acs.org These changes can manifest as:

Fluorescence Quenching or Enhancement: Upon binding to an analyte, the fluorescence of the sensor molecule can be either quenched (decreased) or enhanced (increased). This change is often due to processes like photoinduced electron transfer (PET) or Förster resonance energy transfer (FRET) between the sensor and the analyte.

Colorimetric Changes: The interaction with an analyte can alter the electronic structure of the sensor, leading to a change in its absorption spectrum and, consequently, a visible color change. capes.gov.br This allows for naked-eye detection.

Ratiometric Sensing: In some cases, the binding event can cause a shift in the emission wavelength, leading to a change in the ratio of fluorescence intensities at two different wavelengths. acs.org This ratiometric response is often more reliable as it is independent of the sensor's concentration.

The binding affinity, which is a measure of the strength of the interaction between the sensor and the analyte, is a critical parameter. High binding affinity is essential for detecting low concentrations of the analyte. The combination of hydrogen bonding from the urea group and π-π stacking from the aromatic units in this compound is expected to lead to strong and specific binding with complementary analytes.

Selectivity and sensitivity are paramount for the practical application of any chemosensor. nih.govrsc.org

Selectivity: This refers to the ability of the sensor to detect a specific analyte in the presence of other, potentially interfering, species. nih.gov The selectivity of a urea-based sensor is dictated by the precise geometry of its binding pocket. acs.org For this compound, the fixed orientation of the isoquinoline and naphthalene groups can create a highly specific recognition site, allowing it to discriminate between analytes of different shapes and sizes.

Sensitivity: This relates to the lowest concentration of an analyte that can be reliably detected. rsc.org The sensitivity is influenced by the binding affinity and the efficiency of the signal transduction mechanism. The presence of the large aromatic groups in this compound can enhance its photophysical properties, potentially leading to a more pronounced optical response and thus higher sensitivity.

| Parameter | Influence of this compound Structure |

| Analyte Recognition | Urea group for hydrogen bonding; Isoquinoline and Naphthalene for π-π stacking and creating a defined binding cavity. |

| Response Mechanism | Changes in fluorescence (quenching/enhancement) or color upon analyte binding, facilitated by the photophysically active isoquinoline and naphthalene units. |

| Selectivity | The rigid and pre-organized structure due to the bulky aromatic groups can lead to high selectivity for specific analytes. |

| Sensitivity | Potentially high due to strong binding interactions (hydrogen bonding and π-π stacking) and efficient signal transduction through the aromatic systems. |

Advanced Materials Science Applications

Beyond chemosensors, the self-assembly properties of urea derivatives are being harnessed to create novel materials with advanced functionalities.

Low-molecular-weight gelators (LMWGs) are molecules that can self-assemble in a solvent to form a three-dimensional network, entrapping the solvent and leading to the formation of a gel. jst.go.jpjst.go.jp Urea derivatives are particularly effective LMWGs due to the directional and robust nature of the hydrogen bonds they form. bsb-muenchen.dejst.go.jpnih.gov

The self-assembly of this compound into a supramolecular gel would be driven by a combination of intermolecular forces:

Hydrogen Bonding: The primary driving force is the formation of one-dimensional hydrogen-bonded tapes between the urea groups of adjacent molecules. nih.gov

π-π Stacking: The planar isoquinoline and naphthalene rings can stack on top of each other, providing additional stability to the self-assembled structure.

The resulting gel would consist of long, entangled fibers, creating a porous network that immobilizes the solvent. The properties of the gel, such as its mechanical strength and thermal stability, would be influenced by the specific arrangement of the molecules in the fibers, which is in turn dictated by the structure of the gelator. nih.gov The presence of the bulky and rigid aromatic groups in this compound is expected to promote the formation of well-defined, robust fibrous networks.

| Interaction | Role in Gelation |

| Urea-Urea Hydrogen Bonding | Primary driving force for one-dimensional self-assembly into fibers. jst.go.jp |

| π-π Stacking | Secondary interaction that reinforces the fibrous network, provided by the isoquinoline and naphthalene rings. |

| Solvent-Gelator Interactions | Influences the solubility of the gelator and the stability of the final gel structure. |

Nonlinear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, enabling applications such as frequency conversion and optical switching. mdpi.com Urea and its derivatives have been identified as promising NLO materials. researchgate.netacs.org The NLO properties of organic molecules are often associated with a significant difference in the electron distribution between the ground and excited states, typically found in molecules with electron-donating and electron-accepting groups connected by a π-conjugated system.

This compound possesses structural features that suggest potential NLO activity:

Donor-Acceptor Character: The urea moiety can act as a π-linker, and the electron-rich naphthalene group can function as an electron donor, while the electron-deficient isoquinoline group can act as an electron acceptor. This intramolecular charge transfer character is a key requirement for second-order NLO properties. acs.org

Large Aromatic Systems: The extensive π-conjugation provided by the isoquinoline and naphthalene rings can lead to high molecular hyperpolarizability, a measure of the NLO response of a single molecule. nih.gov

Crystalline Packing: For a material to exhibit macroscopic NLO effects, the molecules must crystallize in a non-centrosymmetric fashion. researchgate.net While the crystal structure of this compound is not detailed in the provided context, the presence of the chiral-like isoquinoline group and the potential for specific intermolecular interactions could favor a non-centrosymmetric packing arrangement.

Theoretical calculations, such as Density Functional Theory (DFT), are often employed to predict the NLO properties of new materials by calculating their hyperpolarizability. kaust.edu.sa

| Feature | Contribution to NLO Properties |

| Intramolecular Charge Transfer | Potential for significant change in dipole moment upon excitation, a key factor for second-order NLO activity. |

| π-Conjugation | The extended π-systems of the isoquinoline and naphthalene rings can enhance the molecular hyperpolarizability. nih.gov |

| Molecular Asymmetry | The asymmetric nature of the molecule could promote non-centrosymmetric crystal packing, which is essential for bulk NLO effects. researchgate.net |

Other Functional Material Development

There is currently no available research data detailing the application of this compound in the development of other functional materials.

Advanced Analytical Research Techniques for Characterization of N 1 Isoquinolinyl N 1 Naphthyl Urea

Spectroscopic Analysis

Spectroscopic methods are fundamental in determining the molecular structure and electronic properties of N-(1-isoquinolinyl)-N'-(1-naphthyl)urea.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformational Studies (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for providing detailed information about the atomic arrangement within a molecule.

¹H NMR: The proton NMR spectrum of this compound would be expected to show a complex pattern of signals in the aromatic region (typically 7.0-9.0 ppm) corresponding to the protons of the isoquinoline (B145761) and naphthalene (B1677914) ring systems. The specific chemical shifts and coupling constants of these aromatic protons would be crucial for confirming the substitution pattern. The protons of the urea (B33335) linkage (N-H) would likely appear as broad singlets, and their chemical shifts could be sensitive to solvent and temperature, providing insights into hydrogen bonding interactions.

¹³C NMR: The carbon-13 NMR spectrum would complement the ¹H NMR data by showing distinct signals for each unique carbon atom in the molecule. The carbonyl carbon of the urea group is expected to have a characteristic chemical shift in the range of 150-160 ppm. The numerous signals in the aromatic region would correspond to the carbons of the isoquinoline and naphthalene moieties.

Conformational studies using variable temperature NMR could reveal information about rotational barriers around the C-N bonds of the urea linkage and the aryl-nitrogen bonds.

Table 1: Expected ¹H and ¹³C NMR Data for this compound

| Nucleus | Functional Group | Expected Chemical Shift (ppm) |

|---|---|---|

| ¹H | Aromatic (Isoquinoline, Naphthalene) | 7.0 - 9.0 |

| ¹H | Urea (N-H) | Variable, likely broad |

| ¹³C | Carbonyl (C=O) | 150 - 160 |

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification and Hydrogen Bonding Analysis

Fourier Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the FT-IR spectrum would be expected to exhibit characteristic absorption bands. The N-H stretching vibrations of the urea moiety would likely appear as a broad band in the region of 3200-3400 cm⁻¹. The C=O (carbonyl) stretching vibration, a strong and sharp band, is anticipated around 1630-1680 cm⁻¹. The position and shape of these bands can provide information about the extent of intermolecular and intramolecular hydrogen bonding. C-N stretching vibrations would be observed in the 1200-1400 cm⁻¹ region, while the aromatic C-H and C=C stretching vibrations would appear at approximately 3000-3100 cm⁻¹ and 1400-1600 cm⁻¹, respectively.

Table 2: Expected FT-IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| N-H (Urea) | Stretching | 3200 - 3400 |

| C=O (Urea) | Stretching | 1630 - 1680 |

| C-N (Urea/Aryl) | Stretching | 1200 - 1400 |

| Aromatic C=C | Stretching | 1400 - 1600 |

UV-Visible Spectroscopy for Electronic Transitions and Binding Studies

UV-Visible spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound is expected to show strong absorptions in the ultraviolet region due to the π-π* transitions of the aromatic isoquinoline and naphthalene systems. The conjugation of these aromatic rings with the urea functionality could lead to complex absorption patterns. This technique is also valuable for studying the binding of the molecule to other species, as complexation can lead to shifts in the absorption maxima and changes in molar absorptivity.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Patterns

Mass spectrometry is a critical technique for determining the molecular weight of a compound and providing clues about its structure through fragmentation analysis. For this compound, the mass spectrum would show a molecular ion peak (M⁺) corresponding to its exact molecular mass. The fragmentation pattern would likely involve cleavage of the urea linkage, leading to fragment ions corresponding to the isoquinolinyl and naphthyl isocyanates or amines.

Thermal Analysis Methods (e.g., DSC, TGA) for Phase Behavior

Thermal analysis techniques are used to study the physical and chemical changes that occur in a substance as a function of temperature.

Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as a function of temperature. A DSC thermogram of this compound would reveal information about its phase transitions, such as crystallization and decomposition events.

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as it is heated. This technique is used to determine the thermal stability of a compound. The TGA curve for this compound would show the temperature at which the compound begins to decompose and the extent of mass loss at different temperatures.

By employing this comprehensive suite of analytical techniques, a detailed and accurate characterization of this compound can be achieved, providing a solid foundation for understanding its chemical behavior and potential applications.

Future Research Directions and Challenges

Development of Novel Synthetic Strategies for Complex Derivatives

The synthesis of N-(1-isoquinolinyl)-N'-(1-naphthyl)urea derivatives presents a fertile ground for the development of novel synthetic methodologies. While the core structure can be assembled through established urea (B33335) formation reactions, the creation of more complex and functionally diverse derivatives necessitates innovative approaches.

One promising strategy involves the skeletal editing of heteroarenes. Recent advancements have demonstrated the transmutation of nitrogen atoms within isoquinoline (B145761) rings to carbon atoms, providing a novel pathway to substituted naphthalene (B1677914) derivatives. nih.gov This method, inspired by the Wittig reaction, utilizes a commercially available phosphonium (B103445) ylide as a carbon source, enabling the synthesis of a wide array of substituted naphthalenes from isoquinoline precursors. nih.gov Such a strategy could be adapted to generate complex naphthyl moieties for incorporation into the urea structure.

Furthermore, copper-catalyzed cross-coupling reactions, such as the Goldberg-Ullmann type, offer a versatile tool for the derivatization of the isoquinoline core. mdpi.com These reactions allow for the introduction of various aryl and heteroaryl substituents, paving the way for a library of this compound analogs with tailored electronic and steric properties. The synthesis of N-alkyl substituted urea derivatives has also been explored, demonstrating the potential for creating compounds with varied biological activities. nih.gov

Future efforts in this area will likely focus on:

Asymmetric Synthesis: Developing enantioselective methods to produce chiral derivatives, which is crucial for applications in medicinal chemistry and materials science.

Late-Stage Functionalization: Creating methods to modify the core structure in the final steps of the synthesis, allowing for rapid diversification and the introduction of sensitive functional groups.

Green Chemistry Approaches: Utilizing more environmentally benign reagents and reaction conditions to improve the sustainability of the synthetic processes.

Advanced Computational Approaches for Predictive Modeling

Computational chemistry offers powerful tools for predicting the properties and behavior of this compound and its derivatives, thereby guiding experimental efforts. Density Functional Theory (DFT) calculations, for example, can be employed to investigate the electronic structure, conformational preferences, and spectroscopic properties of these molecules. mdpi.comelsevierpure.com

Predictive modeling can be instrumental in several key areas:

Structure-Property Relationships: Quantitative Structure-Activity Relationship (QSAR) studies can establish correlations between the molecular structure of derivatives and their biological or material properties. researchgate.net This can accelerate the discovery of compounds with desired functionalities.

Reaction Mechanism Elucidation: Computational studies can provide detailed insights into the mechanisms of synthetic reactions, aiding in the optimization of reaction conditions and the development of new synthetic strategies. mdpi.com

Supramolecular Assembly Prediction: Molecular dynamics (MD) simulations can be used to model the self-assembly behavior of this compound, predicting the formation of various supramolecular architectures.

For instance, computational studies on nitro-substituted ureas have successfully predicted their energetic properties, highlighting the potential of these methods in materials science. elsevierpure.com Similarly, docking studies on N-hydroxy urea derivatives have provided valuable information on their interactions with biological targets. researchgate.net

Exploration of New Supramolecular Architectures and their Control

The urea functionality, with its capacity for strong hydrogen bonding, makes this compound an excellent building block for supramolecular chemistry. rsc.org The planar and aromatic nature of the isoquinoline and naphthalene rings further promotes π-π stacking interactions, leading to the formation of well-defined, one-, two-, and three-dimensional architectures.

Research in this area could focus on:

Crystal Engineering: Systematically studying the crystallization of different derivatives to control the resulting solid-state structures and their physical properties. Symmetrical urea derivatives like 1,3-bis(1-naphthyl)urea have been utilized in crystal engineering.

Self-Assembled Monolayers (SAMs): Investigating the formation of ordered monolayers on various surfaces, which could have applications in electronics and sensor technology.

Supramolecular Polymers: Exploring the formation of long-chain polymers held together by non-covalent interactions, a field where dialkylureas have shown promise. rsc.org

The control over these supramolecular structures could be achieved by modifying the peripheral substituents on the isoquinoline and naphthalene rings, thereby tuning the intermolecular interactions.

Design of Highly Selective and Sensitive Chemical Sensors

The inherent structural features of this compound make it a promising candidate for the development of chemical sensors. The isoquinoline and naphthalene moieties can act as fluorophores, and the urea group can serve as a binding site for specific analytes.

The design of such sensors could exploit several mechanisms:

Anion Recognition: The hydrogen bond donor capabilities of the urea group can be utilized to selectively bind and sense various anions.

Metal Ion Sensing: The nitrogen atom in the isoquinoline ring and the oxygen atom of the urea can act as coordination sites for metal ions, leading to changes in the spectroscopic or electrochemical properties of the molecule.

Biomolecule Detection: By functionalizing the core structure with specific recognition elements, sensors for biomolecules such as proteins or nucleic acids could be developed.

While direct applications of this compound in sensing are yet to be extensively reported, related isoquinoline and urea derivatives have been investigated as antagonists for receptors like the human vanilloid receptor 1, indicating their potential for specific molecular recognition. researchgate.net

Integration of this compound into Hybrid Materials Systems

The concept of molecular hybridization, which involves combining two or more pharmacophores or functional moieties into a single molecule, has emerged as a powerful strategy in materials science and drug discovery. nih.govmdpi.com this compound, with its combination of a biologically relevant isoquinoline scaffold and a versatile naphthyl-urea unit, is an ideal candidate for integration into hybrid materials. nih.gov

Potential applications of such hybrid systems include:

Bioactive Hybrids: Covalently linking the this compound moiety to other bioactive molecules, such as naphthoquinones or quinolinediones, could lead to new therapeutic agents with improved efficacy or novel mechanisms of action. nih.govmdpi.com

Organic-Inorganic Hybrids: Incorporating the molecule into inorganic frameworks, such as silica (B1680970) or metal-organic frameworks (MOFs), could result in materials with enhanced catalytic, separation, or sensing properties.

Polymeric Materials: Grafting the molecule onto polymer backbones could impart specific functionalities to the resulting materials, such as improved thermal stability, optical properties, or biocompatibility. Hybrid quinolinyl phosphonates have been synthesized and evaluated for their biological activity, demonstrating the feasibility of such approaches. mdpi.com

The design and synthesis of these hybrid materials will require a multidisciplinary approach, combining expertise in organic synthesis, materials science, and computational modeling.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(1-isoquinolinyl)-N'-(1-naphthyl)urea, and how can reaction conditions be optimized?

- Methodological Answer : This compound can be synthesized via the reaction of 1-isoquinolinyl isocyanate with 1-naphthylamine in an inert solvent (e.g., dichloromethane or toluene) under reflux conditions. A base like triethylamine is often added to neutralize HCl byproducts . Optimization involves controlling stoichiometry (1:1 molar ratio), reaction time (4-6 hours), and temperature (70-80°C). Purity is enhanced by recrystallization from ethanol or column chromatography.

Q. How can the purity and structural integrity of this compound be validated?

- Methodological Answer : Use a combination of analytical techniques:

- NMR spectroscopy (¹H/¹³C) to confirm hydrogen bonding and urea linkage.

- FTIR to detect characteristic urea C=O stretches (~1640-1680 cm⁻¹) .

- HPLC (C18 column, acetonitrile/water mobile phase) to assess purity (>95%).

- Mass spectrometry (ESI-MS) for molecular ion verification .

Q. What solvent systems are suitable for solubility and stability studies of this compound?

- Methodological Answer : Polar aprotic solvents like DMSO or DMF are ideal for solubility due to hydrogen-bonding interactions with the urea moiety . For stability testing, conduct accelerated degradation studies under varying pH (2–12), temperature (4–40°C), and light exposure. Monitor decomposition via UV-Vis spectroscopy or TGA/DSC .

Advanced Research Questions

Q. How do electronic properties of this compound influence its potential in optoelectronic devices?

- Methodological Answer : The π-conjugated isoquinolinyl and naphthyl groups suggest potential as an electron-transport layer in OLEDs. Characterize via:

- Cyclic voltammetry to determine HOMO/LUMO levels.

- Photoluminescence spectroscopy (excitation ~350 nm) to assess emission properties.

Compare performance with benchmark materials like Alq₃, noting quantum efficiency and driving voltage .

Q. What strategies can resolve contradictions in biological activity data for urea derivatives like this compound?

- Methodological Answer : Discrepancies in bioactivity (e.g., enzyme inhibition) may arise from assay conditions or impurities. Standardize protocols by:

- Using high-purity batches (HPLC-validated).

- Testing across multiple cell lines (e.g., HEK293, HeLa) with controlled incubation times.

- Applying statistical tools (ANOVA with Tukey’s test) to ensure reproducibility .

Q. How can computational modeling predict interactions between this compound and biological targets?

- Methodological Answer : Perform molecular docking (AutoDock Vina) using crystal structures of target proteins (e.g., kinases). Validate predictions with:

- Molecular dynamics simulations (GROMACS) to assess binding stability.

- QSAR models to correlate substituent effects (e.g., isoquinolinyl vs. phenyl) with activity .

Q. What advanced spectroscopic methods can elucidate hydrogen-bonding networks in this urea derivative?

- Methodological Answer :

- Solid-state NMR to map intermolecular hydrogen bonds in crystalline forms.

- X-ray crystallography for resolving 3D structure and bond angles.

- Raman spectroscopy to probe vibrational modes sensitive to H-bonding .

Methodological Considerations for Data Interpretation

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.